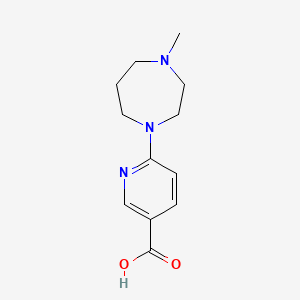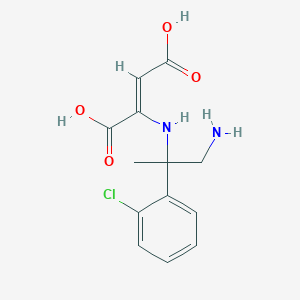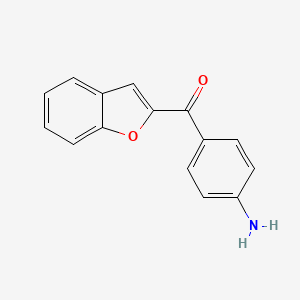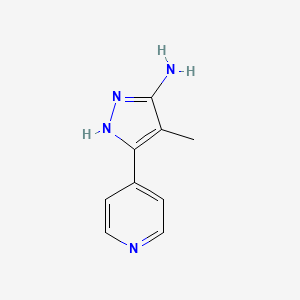![molecular formula C13H10F3NO B1460477 1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde CAS No. 2197063-05-9](/img/structure/B1460477.png)
1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrole ring, followed by various substitution reactions to introduce the phenyl, methyl, trifluoromethyl, and aldehyde groups . The exact methods would depend on the starting materials and the specific conditions required for each reaction.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromaticity of the pyrrole and phenyl rings, the electron-withdrawing nature of the trifluoromethyl group, and the polar nature of the aldehyde group . These features could influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The pyrrole ring might participate in electrophilic aromatic substitution reactions. The aldehyde group could be involved in nucleophilic addition reactions or could be reduced to an alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar aldehyde group could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
A study by Bhat et al. (2016) on the design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives, including compounds related to "1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde", showed potential antimicrobial activities. These derivatives were synthesized through a Vilsmeier–Haack reaction approach and demonstrated broad-spectrum antimicrobial activities and moderate to good antioxidant activities. The compounds were also evaluated through in silico molecular docking studies for the inhibition of E. coli MurB enzyme, indicating their potential as good inhibitors (Bhat et al., 2016).
Anticancer Applications
The influence of ionic liquids on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles was studied, leading to the synthesis of cytotoxic 3-substituted-(1H-pyrrol-2-yl)acrylonitriles. These compounds were screened against a panel of cancer cell lines, identifying several with broad-spectrum cytotoxicity. Notably, compounds with specific substitutions showed significant efficacy against certain cancer cell lines, highlighting their potential in targeted anticancer therapies (Otaibi et al., 2014).
Material Science and Chemistry
Giannopoulos et al. (2014) reported the first application of a related compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, as a ligand for the coordination of paramagnetic transition metal ions. This study led to the discovery of a new Mn(III)25 barrel-like cluster with single-molecule magnetic behavior, showcasing the potential of these compounds in the development of new magnetic materials (Giannopoulos et al., 2014).
Wirkmechanismus
Mode of Action:
The compound likely interacts with its targets through electrophilic substitution reactions. The presence of the indole scaffold, which contains a benzene-like ring, allows for facile electrophilic substitution due to the delocalization of π-electrons . This substitution could lead to changes in protein conformation or enzymatic activity.
Result of Action:
The compound’s action could impact cellular processes, such as gene expression, protein synthesis, or cell growth. Its antiviral activity (as seen in related indole derivatives) suggests potential effects on viral replication .
Action Environment:
Environmental factors (pH, temperature, co-administered drugs) may influence its efficacy and stability. For instance, pH-dependent solubility could affect bioavailability.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde plays a crucial role in biochemical reactions, particularly in the context of radical trifluoromethylation. The trifluoromethyl group is known for its significant impact on the pharmacokinetic and pharmacodynamic properties of compounds. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, it has been observed to interact with carbon-centered radical intermediates, facilitating radical trifluoromethylation reactions .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the activity of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), which is activated in response to endoplasmic reticulum stress . This interaction can lead to changes in gene expression and cellular metabolism, impacting cell survival and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It is involved in enzyme inhibition and activation, particularly in the context of radical trifluoromethylation reactions. The compound’s trifluoromethyl group plays a crucial role in these interactions, enhancing the compound’s stability and reactivity . Additionally, it has been observed to influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects, including toxicity and changes in cellular function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and stability. The compound’s trifluoromethyl group plays a crucial role in its metabolic activity, enhancing its stability and reactivity . It has been observed to affect metabolic flux and metabolite levels, influencing the overall metabolic activity of cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. The compound’s trifluoromethyl group enhances its ability to interact with these transporters, facilitating its transport and distribution within cells . Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its activity and function.
Subcellular Localization
This compound is localized within specific subcellular compartments, influencing its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific organelles, where it exerts its effects . This subcellular localization is crucial for the compound’s activity, as it allows it to interact with specific biomolecules and influence cellular processes.
Eigenschaften
IUPAC Name |
1-[2-methyl-3-(trifluoromethyl)phenyl]pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c1-9-11(13(14,15)16)5-2-6-12(9)17-7-3-4-10(17)8-18/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKVOVTTYAVJQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N2C=CC=C2C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801160251 | |
| Record name | 1H-Pyrrole-2-carboxaldehyde, 1-[2-methyl-3-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801160251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2197063-05-9 | |
| Record name | 1H-Pyrrole-2-carboxaldehyde, 1-[2-methyl-3-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2197063-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrole-2-carboxaldehyde, 1-[2-methyl-3-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801160251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-ethyl-N-[(1r,4r)-4-methylcyclohexyl]piperidin-4-amine](/img/structure/B1460396.png)
![2-Chloro-6-[(4-methoxybenzyl)oxy]pyrazine](/img/structure/B1460397.png)
![3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propanoic acid](/img/structure/B1460399.png)
![1-[4-(2-Aminoethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1460400.png)







![1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1460414.png)

